molecular formula C12H17NO B13190985 (3-Phenylpiperidin-4-yl)methanol

(3-Phenylpiperidin-4-yl)methanol

Cat. No.: B13190985
M. Wt: 191.27 g/mol
InChI Key: ZCHBWGAXWDCMCW-UHFFFAOYSA-N
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Description

(3-Phenylpiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpiperidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst . The reaction conditions often involve the use of solvents like acetonitrile or methanol, which influence the cyclization pathway and the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scalable synthetic routes that ensure high yield and purity, utilizing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3-Phenylpiperidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act on various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenylpiperidin-4-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3-phenylpiperidin-4-yl)methanol

InChI

InChI=1S/C12H17NO/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI Key

ZCHBWGAXWDCMCW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1CO)C2=CC=CC=C2

Origin of Product

United States

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